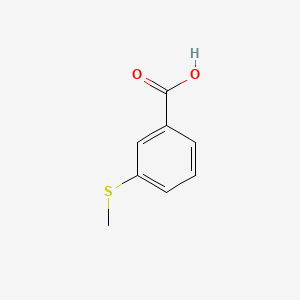

3-(Methylthio)benzoic acid

Beschreibung

Significance and Research Trajectory within Contemporary Chemistry

The significance of 3-(Methylthio)benzoic acid in modern chemistry is underscored by its role as a precursor in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.aicymitquimica.com Research has demonstrated its utility as an intermediate in creating more complex molecules with specific biological activities, including antimicrobial and anti-inflammatory agents. ontosight.ai The presence of the sulfur atom allows for further chemical modifications, such as oxidation to sulfoxides or sulfones, which can alter the compound's biological and physical properties. smolecule.com This versatility has maintained its relevance in organic synthesis and medicinal chemistry research.

Position within the Landscape of Organosulfur and Carboxylic Acid Derivatives

As an organosulfur compound, this compound is part of a class of chemicals known for their diverse applications. The inclusion of a sulfur atom in its structure influences its reactivity and potential biological interactions. cymitquimica.comsmolecule.com Within the family of carboxylic acid derivatives, its structure allows for a range of chemical transformations, making it a versatile tool for chemists. cymitquimica.com The interplay between the carboxylic acid and the methylthio group provides a unique platform for developing novel compounds with tailored properties.

Chemical and Physical Properties

This compound typically appears as a white to off-white crystalline solid. ontosight.aicymitquimica.com It is slightly soluble in water but shows greater solubility in organic solvents like ethanol, methanol (B129727), and dimethyl sulfoxide (B87167). ontosight.ai

| Property | Value |

| Molecular Formula | C8H8O2S |

| Molecular Weight | 168.21 g/mol |

| Melting Point | 108-110°C ontosight.ai, 126-130°C sigmaaldrich.comtcichemicals.comtcichemicals.com |

| Appearance | White to off-white crystalline solid ontosight.aicymitquimica.com |

| Solubility | Slightly soluble in water; soluble in organic solvents ontosight.ai |

| CAS Number | 825-99-0 |

Synthesis and Reactivity

Several synthetic routes to this compound have been explored in academic and patent literature. A common laboratory-scale synthesis involves the reaction of 3-mercaptobenzoic acid with a methylating agent like methyl iodide in the presence of a base. ontosight.ai Another approach is the reaction of 3-bromobenzoic acid with methylthiolate. ontosight.ai

More recent developments have focused on improving efficiency and yield. For instance, a method has been patented for preparing methylthiobenzoic acids from chlorobenzonitrile and sodium methylmercaptide using a three-phase transfer catalyst. google.comgoogle.com This process is noted for its mild reaction conditions and simple procedure. google.com

The reactivity of this compound is influenced by both the carboxylic acid and the methylthio functional groups. The carboxylic acid group can undergo typical reactions such as esterification. For example, its reaction with methanol in the presence of an acid catalyst yields methyl 3-(methylthio)benzoate. smolecule.com The methylthio group can be oxidized to form the corresponding sulfoxide or sulfone. smolecule.com

Research Applications

The unique structural characteristics of this compound have led to its investigation in several areas of research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents. ontosight.ai Research has indicated that derivatives of this compound exhibit antimicrobial and antioxidant properties. ontosight.ai

Agrochemicals: The compound is a precursor for certain herbicides. For example, its derivative, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid, is synthesized through a series of reactions including oxidation. smolecule.com

Materials Science: The structure of this compound makes it a candidate for creating novel materials. For instance, it has been used as a ligand to form luminescent lanthanide coordination polymers. researchgate.net

Organic Synthesis: It is a valuable building block for creating more complex organic molecules due to the reactivity of its functional groups. cymitquimica.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGADOOBMVLBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277574 | |

| Record name | 3-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-99-0 | |

| Record name | 3-(Methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2937 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Methylthio)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F9KVQ2KQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Methylthio Benzoic Acid

Established Synthetic Routes

Several reliable methods for the synthesis of 3-(Methylthio)benzoic acid have been established, providing accessible pathways for its preparation from common starting materials.

Reaction of 3-Mercaptobenzoic Acid with Methylating Agents

A primary and straightforward method for synthesizing this compound involves the S-methylation of 3-Mercaptobenzoic acid. This reaction is typically achieved by treating 3-Mercaptobenzoic acid with a suitable methylating agent in the presence of a base. ontosight.aichemicalbook.com

One documented procedure involves the reaction of 3-Mercaptobenzoic acid with methyl iodide. chemicalbook.combyjus.com The reaction is facilitated by a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). chemicalbook.com The process begins with the deprotonation of the thiol group on 3-Mercaptobenzoic acid by the base, forming a thiolate anion. This nucleophilic thiolate then attacks the methyl iodide in a classic SN2 reaction, displacing the iodide and forming the methylthio ether linkage. This specific method first yields the methyl ester of the target compound, which is subsequently hydrolyzed to afford this compound. chemicalbook.com

A detailed example of this two-step synthesis is outlined below:

Step 1: Esterification and S-methylation Methyl iodide is added to a mixture of 3-Mercaptobenzoic acid and potassium carbonate in DMF. The reaction proceeds at room temperature, yielding methyl 3-(methylthio)benzoate. chemicalbook.com

Step 2: Hydrolysis The resulting ester is then heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), in a mixture of solvents like methanol (B129727) and tetrahydrofuran (B95107) (THF). chemicalbook.com Following the reaction, acidification with a strong acid like hydrochloric acid (HCl) precipitates the final product, this compound, as a solid. chemicalbook.com

Table 1: Reaction Conditions for Synthesis from 3-Mercaptobenzoic Acid

| Step | Reagents | Solvent(s) | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 3-Mercaptobenzoic acid, Methyl iodide, Potassium carbonate | DMF | Room Temp. | 1 hour | 96% (ester) |

| 2 | Methyl 3-(methylthio)benzoate, NaOH(aq) | Methanol, THF | 70°C | 1 hour | 97% (acid) |

Data sourced from ChemicalBook. chemicalbook.com

Reaction of 3-Bromobenzoic Acid with Methylthiolate

An alternative established route is the synthesis from 3-Bromobenzoic acid via a nucleophilic aromatic substitution reaction with a methylthiolate source. ontosight.ai This method is characteristic of an Ullmann-type condensation, which involves the copper-promoted coupling of an aryl halide with a nucleophile. wikipedia.org For the synthesis of aryl thioethers, a copper(I) thiolate is typically reacted with an aryl halide. wikipedia.org

While specific documented examples for the 3-isomer are less detailed in the provided results, the synthesis of the related 4-(Methylthio)benzoic acid from 4-bromobenzoic acid and sodium methylthiolate is known to proceed in the presence of a copper catalyst. ontosight.ai This suggests a similar pathway is applicable for the meta-substituted counterpart. The reaction generally requires high-boiling polar solvents such as N-methylpyrrolidone or dimethylformamide and elevated temperatures. wikipedia.org The copper catalyst facilitates the coupling between the aryl bromide and the methylthiolate anion. wikipedia.org

Synthesis via Chlorobenzonitrile and Sodium Methylmercaptide

A multi-step synthesis starting from a chlorobenzonitrile isomer offers another pathway. This route involves the initial formation of a methylthiobenzonitrile intermediate, which is then hydrolyzed to the desired benzoic acid. Patents describe this method for producing methylthiobenzoic acids, highlighting its industrial applicability. google.commagtech.com.cn

The process involves two main stages:

Nucleophilic Aromatic Substitution: 3-Chlorobenzonitrile is reacted with sodium methylmercaptide in an organic solvent. google.commagtech.com.cn This step displaces the chloride to form 3-methylthiobenzonitrile.

Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under alkaline conditions, typically by heating with a strong base like sodium hydroxide. google.commagtech.com.cn This converts the nitrile into a sodium carboxylate salt. Subsequent acidification of the aqueous layer with a strong acid precipitates the final this compound product. google.commagtech.com.cn

To improve the efficiency of the reaction between the water-soluble sodium methylmercaptide and the organically soluble chlorobenzonitrile, three-phase phase transfer catalysis (PTC) is employed. google.commagtech.com.cn This technique is particularly useful for reactions where reactants are in separate immiscible phases (solid, liquid-aqueous, liquid-organic).

In this synthesis, the phase transfer catalyst is typically a resin-immobilized quaternary ammonium (B1175870) salt or a resin-immobilized quaternary phosphonium (B103445) salt. google.com The catalyst facilitates the transfer of the methylmercaptide anion from the aqueous/solid phase to the organic phase, where it can react with the chlorobenzonitrile. google.commagtech.com.cn The use of a solid-supported catalyst simplifies its removal from the reaction mixture by filtration, which is a significant advantage in industrial processes. google.com The reaction is typically heated to around 70-80°C to ensure completion before proceeding to the hydrolysis step at a higher temperature (around 110°C). google.commagtech.com.cn

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally sustainable. This includes the use of safer reagents, minimizing waste, and employing catalytic processes.

Development of Environmentally Benign Oxidation Procedures for Related Sulfides

The methylthio group in this compound is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives are also of interest in organic synthesis. The development of green oxidation procedures for sulfides is an active area of research, moving away from stoichiometric use of hazardous oxidants. chemicalbook.com

Environmentally benign methods focus on using "green oxidants" like aqueous hydrogen peroxide (H₂O₂) or molecular oxygen (from air), which produce water as the primary byproduct. wikipedia.orgmdpi.com Research has demonstrated that various aryl and alkyl sulfides can be directly oxidized by 30% aqueous hydrogen peroxide to the corresponding sulfoxides in good to excellent yields, often without the need for a catalyst or additional solvents. mdpi.comnih.gov

For enhanced selectivity and efficiency, various catalytic systems have been developed. These include:

Metal-Free Oxidation: A combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free, environmentally friendly method for oxidizing sulfides directly to sulfones. ontosight.ai

Catalytic Systems with H₂O₂: The use of catalysts like tantalum carbide or niobium carbide with 30% hydrogen peroxide allows for the selective oxidation of sulfides to either sulfoxides or sulfones, respectively. ontosight.ai

Aerobic Oxidation: Systems using O₂/air as the terminal oxidant have been developed. For instance, an iron complex catalyst combined with nitric acid can efficiently oxidize sulfides like 2-(methylthio)benzoic acid and 4-(methylthio)benzoic acid with high chemoselectivity, leaving other oxidizable groups untouched. organic-chemistry.org

Electrochemical Methods: A green and broadly applicable electrochemical continuous-flow procedure has been developed for oxidizing thioethers. Using water as the oxygen source, this method can selectively produce either sulfoxides or sulfones by simply adjusting the applied voltage, avoiding the need for chemical oxidants altogether.

These advanced, greener oxidation methods are applicable to a wide range of aryl sulfides, including this compound and its isomers, offering sustainable pathways to their corresponding sulfoxide and sulfone derivatives. organic-chemistry.org

Assessment of Synthetic Efficiency using Green Chemistry Metrics (e.g., Atom Economy, Reaction Mass Efficiency, Carbon Efficiency)

The evaluation of a chemical synthesis's environmental performance is increasingly critical. Green chemistry metrics provide a quantitative framework for this assessment, moving beyond simple reaction yield to consider waste generation and resource utilization. mdpi.comrsc.org Key metrics include Atom Economy (AE), which calculates the proportion of reactant atoms incorporated into the final product; Reaction Mass Efficiency (RME), which relates the mass of the final product to the total mass of reactants; and Carbon Efficiency (CE), which measures the percentage of carbon from the reactants that is present in the product. conicet.gov.arbuecher.de

In an ideal synthesis, values for AE, RME, and CE would all approach 100%. conicet.gov.ar Addition and rearrangement reactions are often highly atom-efficient, whereas substitutions and eliminations tend to generate more waste. buecher.de

A relevant case study involves the environmentally benign oxidation of isomers of this compound, specifically 2- and 4-(methylthio)benzoic acid, to their corresponding sulfoxides. Research in this area demonstrates the application of green chemistry principles, utilizing air-derived oxygen as the primary oxidant with a non-contaminating metal catalyst. conicet.gov.ar The analysis of these reactions provides concrete data on their efficiency. For instance, the oxidation of 4-(methylthio)benzoic acid shows excellent Carbon Efficiency, as all carbon atoms from the reactant are retained in the product. The high yields and use of catalytic amounts of reagents also result in favorable RME values. conicet.gov.ar

The table below, derived from a study on sulfide (B99878) oxidation, illustrates the calculation of these metrics for the synthesis of 4-(methylsulfinyl)benzoic acid. conicet.gov.ar

Table 1: Green Chemistry Metrics for the Oxidation of 4-(Methylthio)benzoic acid

| Metric | Formula | Value for Oxidation Reaction | Ideal Value |

|---|---|---|---|

| Reaction Mass Efficiency (% RME) | (Mass of Product / Total Mass of Reactants) x 100 | 88.0% | ~100% |

| Carbon Efficiency (% CE) | (Mass of Carbon in Product / Total Mass of Carbon in Reactants) x 100 | 100% | ~100% |

| Atom Economy (% AE) | (MW of Product / MW of All Reactants) x 100 | 90.4% | ~100% |

Data derived from a study on the oxidation of 4-(methylthio)benzoic acid to 4-(methylsulfinyl)benzoic acid using Fe(NO3)3 as a catalyst and oxygen from the air as the oxidant. conicet.gov.ar

Derivatization and Functional Group Interconversions of this compound

The structure of this compound, featuring a carboxylic acid group and a methylthio moiety, allows for a variety of chemical modifications and functional group interconversions. cymitquimica.com These transformations make it a useful intermediate in the synthesis of more complex molecules. cymitquimica.com

Chemical Modification of the Methylthio Moiety

The methylthio (-SCH3) group is a key site for chemical modification. Its sulfur atom can exist in various oxidation states, making oxidation a primary pathway for derivatization. This transformation alters the electronic properties and reactivity of the molecule.

Research has shown that the methylthio group in benzoic acid derivatives can be oxidized by various reagents. conicet.gov.ar Furthermore, enzymatic systems can achieve this transformation. Studies using the enzyme Cytochrome P450 monooxygenase have demonstrated the oxidation of this compound, highlighting a biochemical route for its modification. adelaide.edu.au

Synthesis of Sulfoxide Derivatives (e.g., 3-(methylsulfinyl)benzoic acid)

A significant derivatization of this compound is its oxidation to the corresponding sulfoxide, 3-(methylsulfinyl)benzoic acid. This conversion of the sulfide to a sulfoxide represents a common and important functional group interconversion.

An environmentally friendly method for this transformation has been developed for its isomers, 2- and 4-(methylthio)benzoic acid. conicet.gov.ar This procedure employs a catalytic system of iron(III) nitrate (B79036) [Fe(NO3)3] and β-cyclodextrin-Fe complex, using oxygen from the air as the terminal oxidant. conicet.gov.ar The reaction is highly chemoselective, meaning it specifically targets the sulfur atom for oxidation without affecting other functional groups on the aromatic ring. conicet.gov.ar This method achieves excellent yields of the sulfoxide product under mild conditions. conicet.gov.ar

The table below summarizes the results for the oxidation of 4-(methylthio)benzoic acid to 4-(methylsulfinyl)benzoic acid, demonstrating the efficiency of this catalytic system. conicet.gov.ar

Table 2: Synthesis of 4-(methylsulfinyl)benzoic acid via Oxidation

| Oxidant (%) | Catalyst | Reaction Time (hours) | Product Yield (%) |

|---|---|---|---|

| Fe(NO3)3 (10) | β-CD-Fe | 4.0 | 100% |

| Fe(NO3)3 (10) | None | 19.0 | 80% |

| O2 (air) | β-CD-Fe | 22.0 | 100% |

Data from the oxidation of 4-(methylthio)benzoic acid. conicet.gov.ar

Other oxidizing agents, such as hydrogen peroxide (H2O2), have also been used to convert methylthio groups to methylsulfonyl groups in related heterocyclic benzoic acid derivatives. nih.gov

Applications of 3 Methylthio Benzoic Acid in Chemical and Biological Sciences

Medicinal Chemistry and Pharmaceutical Research

3-(Methylthio)benzoic acid, a notable organic compound, has garnered attention in the scientific community for its versatile applications, particularly in medicinal chemistry and pharmaceutical research. Its unique chemical structure serves as a valuable scaffold for the synthesis of various biologically active molecules.

Role as a Pharmaceutical Intermediate in Drug Synthesis

This compound is a significant intermediate in the field of organic synthesis, finding its use in the preparation of both pesticides and pharmaceutical products google.com. Its utility is underscored by the development of novel synthetic routes to improve its production for these purposes google.com.

As a versatile building block, this compound provides a foundational structure that can be chemically modified to produce more complex molecules with desired therapeutic properties. For instance, it has been utilized as a starting material in the synthesis of benzoxazole (B165842) derivatives. These derivatives are being investigated for their potential in treating visceral leishmaniasis, a parasitic disease caused by sandfly bites that leads to disfiguring skin lesions researchgate.net. The synthesis of such compounds highlights the role of this compound as a key component in the development of new therapeutic agents.

The broader class of benzoic acids is well-established in the pharmaceutical industry as intermediates for a wide array of drugs. They are often employed in the synthesis of active pharmaceutical ingredients (APIs) due to their chemical reactivity and ability to be incorporated into larger molecular frameworks nih.govmedihealthpedia.com.

De Novo Design of Small Molecule Inhibitors (e.g., targeting the LEDGF/p75-HIV integrase interaction)

The de novo design of small molecule inhibitors is a crucial strategy in modern drug discovery. This approach involves the creation of novel molecules specifically designed to bind to a biological target, such as an enzyme or protein, and modulate its activity. In the context of HIV treatment, a key target is the interaction between the HIV integrase enzyme and the cellular cofactor LEDGF/p75 nih.govwebmd.comiapac.org. This interaction is essential for the integration of the viral genome into the host cell's DNA, a critical step in the viral life cycle nih.govukhsa.gov.uk.

Researchers have focused on developing integrase-LEDGF/p75 allosteric inhibitors (INLAIs) that can disrupt this interaction. The design of these inhibitors often involves the use of a central scaffold that can be functionalized to optimize binding to the target. Benzene-based scaffolds have been identified as promising starting points for the development of potent INLAIs nih.gov.

This compound, as a substituted benzene (B151609) derivative, represents a valuable molecular scaffold in the rational design of such inhibitors. Its structure provides a framework that can be elaborated with various chemical groups to enhance its binding affinity and specificity for the LEDGF/p75 binding pocket on the HIV integrase. Structure-activity relationship (SAR) studies have shown that modifications to the benzene ring can significantly impact the antiviral activity of these compounds nih.gov. For example, the introduction of a sulfonamide linker at the C1 position of a benzene scaffold has been shown to be important for antiviral activity nih.gov.

Investigation of Biological Activities and Therapeutic Potential

Beyond its role as a synthetic intermediate, this compound and its derivatives are subjects of investigation for their own intrinsic biological activities and therapeutic potential.

Antimicrobial Properties

Benzoic acid and its derivatives are known to possess antimicrobial properties ijarsct.co.inresearchgate.net. Their mechanism of action often involves the disruption of cellular processes in microorganisms ijarsct.co.in. The acidic nature of these compounds can interfere with cell membrane function and metabolic pathways, leading to the inhibition of microbial growth researchgate.net.

Derivatives of this compound, such as those incorporating thiazole (B1198619) and benzothiazole (B30560) moieties, have been synthesized and evaluated for their antibacterial activity. For instance, certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives have demonstrated strong antibacterial activities against various bacterial strains, including multidrug-resistant ones like MRSA nih.gov. Similarly, other benzothiazole derivatives have shown notable antibacterial effects researchgate.net. The antimicrobial potential of such derivatives makes them interesting candidates for the development of new antibacterial agents.

Antioxidant Properties

The antioxidant properties of phenolic and benzoic acid derivatives are well-documented ffhdj.comscielo.org.za. These compounds can act as free radical scavengers, helping to mitigate the damaging effects of oxidative stress in the body. Oxidative stress is implicated in a variety of diseases, making the search for effective antioxidants an important area of research mdpi.com.

The antioxidant activity of benzoic acid derivatives is often linked to the presence and position of hydroxyl groups on the aromatic ring scielo.org.za. While specific studies on the antioxidant capacity of this compound are limited, the general principles of antioxidant activity in this class of compounds suggest that it and its derivatives could possess such properties. The sulfur atom in the methylthio group might also influence its antioxidant potential.

Anticancer Potential of Derivatives

A significant area of research has been the exploration of the anticancer potential of derivatives of this compound preprints.orgnih.govresearchgate.netnih.govsemanticscholar.orgmdpi.com. Various synthetic derivatives have been evaluated for their ability to inhibit the growth of cancer cells.

One study focused on a series of 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids. The synthesis of these compounds involved the use of 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid, a derivative of the core molecule of interest. The resulting compounds were tested for their in vitro anticancer activity against human cancer cell lines.

| Compound | Cell Line | IC50 (µM) preprints.org |

|---|---|---|

| Compound 2 | MCF-7 | 18.7 |

| Compound 14 | MCF-7 | 15.6 |

Another area of investigation involves benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. These compounds have been synthesized and evaluated as anticancer agents targeting the RhoA/ROCK pathway, which is involved in tumor growth and metastasis nih.gov. One particular derivative, compound b19 , showed significant inhibition of proliferation, migration, and invasion of MDA-MB-231 breast cancer cells nih.gov.

| Compound | Cell Line | IC50 (µM) mdpi.comhelsinki.fimdpi.com |

|---|---|---|

| Compound 7 | A549 | 6.3 ± 2.5 |

| HepG2 | 11 ± 3.2 | |

| Compound 8 | HepG2 | 3.8 ± 0.5 |

| A549 | 3.5 ± 0.6 | |

| SW620 | 10.8 ± 0.9 | |

| Compound 4c | MCF-7 | 2.57 ± 0.16 |

| HepG2 | 7.26 ± 0.44 | |

| Erlotinib (reference) | - | 70 nM |

| Sorafenib (reference) | - | 59 nM |

These findings highlight the potential of developing potent anticancer agents from derivatives of this compound.

Enzyme Inhibition Studies of Related Benzoic Acid Derivatives (e.g., Influenza Neuraminidase, Cholinesterase)

The benzoic acid scaffold is a foundational structure in the study of enzyme inhibition, with various derivatives demonstrating significant activity against a range of enzymatic targets. Research has explored the inhibitory potential of these compounds against enzymes crucial in various biological pathways and disease processes.

One area of investigation involves tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A series of synthesized benzoic acid derivatives showed inhibitory potential against tyrosinase, with one compound, N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide, being particularly potent with an IC50 value of 1.09 μM. This was significantly more effective than the standard inhibitors kojic acid (16.67 μM) and L-mimosine (3.68 μM) nih.govtandfonline.com.

In another study, the inhibitory effects of several benzoic acid derivatives were tested against sheep heart carbonic anhydrase (CA), a metalloenzyme linked to conditions like glaucoma and epilepsy aip.org. The investigation calculated IC50 values for compounds such as 3-aminobenzoic acid, 4-aminobenzoic acid, and 2-hydroxybenzoic acid, identifying them as potential starting points for developing novel CA inhibitors aip.org.

Furthermore, the inhibitory effects of benzoic acid derivatives on α-amylase, a key enzyme in starch digestion, have been examined. A structure-activity relationship study found that 2,3,4-trihydroxybenzoic acid was the most potent inhibitor among the tested compounds, with an IC50 value of 17.30 ± 0.73 mM nih.gov. These studies highlight the versatility of the benzoic acid framework in designing specific enzyme inhibitors.

| Derivative Studied | Target Enzyme | Key Findings |

| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | Tyrosinase | Potent inhibitor with an IC50 value of 1.09 μM, surpassing standard inhibitors nih.govtandfonline.com. |

| 3-Aminobenzoic acid, 4-Aminobenzoic acid | Sheep Heart Carbonic Anhydrase | Demonstrated inhibition, suggesting potential for development as carbonic anhydrase inhibitors aip.org. |

| 2,3,4-Trihydroxybenzoic acid | α-Amylase | Strongest inhibitor in its study group with an IC50 of 17.30 ± 0.73 mM nih.gov. |

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into effective drugs. The benzoic acid moiety serves as a common scaffold in these investigations due to its synthetic tractability and ability to interact with biological targets.

SAR studies on 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2 revealed that modifications to the benzoic acid ring could significantly enhance potency and cellular activity. For instance, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibition and led to a three to six-fold increase in antiproliferative activity against A549 cancer cells nih.gov.

In the context of retinoids, SAR studies of diphenylamine-based benzoic acid derivatives led to the development of agonists, synergists, and antagonists for the Retinoid X Receptor (RXR) nih.gov. The flexibility of the carboxylic acid-containing substituent on the diphenylamine (B1679370) skeleton was found to be a key determinant of the compound's activity. For example, a cinnamic acid derivative acted as an agonist, while a derivative with a methyl group at the meta-position to the carboxyl group functioned as an antagonist nih.gov.

Research into α-amylase inhibitors also utilized SAR to understand the impact of substituents on the benzoic acid ring. These studies concluded that a hydroxyl group at the 2-position strongly enhanced inhibitory activity, whereas methoxylation at the same position or hydroxylation at the 5-position had a negative effect nih.gov. Such detailed SAR analyses are crucial for the rational design of new therapeutic agents based on the benzoic acid framework nih.goviomcworld.comaacrjournals.org.

| Compound Class | Biological Target | Key SAR Finding |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 | Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position increased antiproliferative activity nih.gov. |

| Diphenylamine-based benzoic acid derivatives | Retinoid X Receptors (RXR) | Flexibility and substitution pattern of the benzoic acid part determined whether the compound was an agonist or antagonist nih.gov. |

| Hydroxybenzoic acid derivatives | α-Amylase | A hydroxyl group at the 2-position enhanced inhibitory activity, while hydroxylation at the 5-position decreased it nih.gov. |

Agrochemical Research

Intermediate in Agrochemical Synthesis

This compound is recognized as an important intermediate in the field of organic synthesis, particularly for the preparation of agrochemical and pharmaceutical products google.com. Its chemical structure, featuring both a carboxylic acid and a methylthio group, makes it a versatile building block for more complex molecules. Patents and chemical literature describe its role as a precursor in the synthesis of certain pesticides google.com. The synthesis of this compound itself can be achieved through methods such as the reaction of 3-mercaptobenzoic acid with a methylating agent or from chlorobenzonitrile and sodium methylmercaptide google.comchemicalbook.com.

Application as Safeners for Crop Protection

In modern agriculture, benzoic acid derivatives are utilized as herbicide safeners. Safeners are chemical agents that protect crop plants from herbicide injury without compromising the herbicide's effectiveness against weeds wikipedia.orgbcpc.org. They function by enhancing the crop's natural defense mechanisms, primarily by boosting the metabolism and detoxification of the herbicide jircas.go.jpmdpi.com. The primary mechanism of action for many safeners is the enhancement of glutathione (B108866) S-transferase (GST) activity in the crop plant mdpi.comnih.gov. GSTs are enzymes that catalyze the conjugation of herbicides with the endogenous antioxidant glutathione, rendering the herbicide non-toxic to the plant mdpi.comnih.gov. This induced detoxification pathway allows for the use of certain herbicides on otherwise susceptible crops, thereby improving weed management strategies google.comnih.gov.

Materials Science Applications

While the primary applications of this compound are in the agrochemical and pharmaceutical sectors, its unique structure also lends itself to uses in materials science. The presence of both a carboxylic acid group and a sulfur-containing methylthio group allows it to act as a ligand in the formation of coordination polymers. Specifically, it has been used to create luminescent lanthanide coordination polymers. These materials are of interest for their potential applications in areas such as sensing, lighting, and optical devices. The specific properties of the resulting polymer are influenced by the coordination of the lanthanide metal ion with the functional groups of the this compound ligand.

Development of Novel Chemical Entities for Material Applications

While this compound is noted as a materials intermediate, detailed research findings on its specific applications in the development of novel chemical entities for material science are not extensively documented in publicly available literature. lookchem.com Its structural features, including the aromatic ring, carboxylic acid group, and the methylthio group, suggest potential for its use as a monomer or a modifying agent in the synthesis of polymers with specific optical or electronic properties. The sulfur atom, in particular, could impart unique refractive or conductive characteristics to materials. However, specific examples and in-depth studies detailing its incorporation into advanced materials are not readily found.

Utilization of Derivatives as Ligands in Catalysis

The derivatives of benzoic acid are known to act as ligands in various catalytic processes. The carboxylate group can coordinate with metal centers, and the substituents on the benzene ring can be modified to tune the electronic and steric properties of the resulting metal complexes. In the case of this compound, the presence of the sulfur atom in the methylthio group offers an additional coordination site, making its derivatives potential bidentate or bridging ligands. Such ligands could be utilized in catalysis for reactions like cross-coupling, oxidation, or polymerization. However, specific research articles detailing the synthesis and catalytic application of this compound-derived ligands are not prevalent in the surveyed literature.

Role as an Organic Synthesis Building Block

This compound serves as an important intermediate in the field of organic synthesis. google.comgoogle.com Its bifunctional nature, possessing both a carboxylic acid and a methylthio group, allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

Preparation of Complex Organic Compounds

The utility of this compound as a building block is demonstrated in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and pesticides. google.comgoogle.com For instance, derivatives of this compound have been used to synthesize more complex heterocyclic structures. One such example is the synthesis of methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate. preprints.org This transformation highlights the role of the benzoic acid moiety in the construction of more elaborate molecular frameworks.

The synthesis of this compound itself can be achieved through several routes, often starting from 3-mercaptobenzoic acid and a methylating agent like methyl iodide. chemicalbook.com

Table 1: Synthesis of this compound

| Starting Material | Reagent | Product | Yield | Reference |

| 3-Mercaptobenzoic acid | Methyl iodide, Potassium carbonate | Methyl 3-methylthiobenzoate | 96% | chemicalbook.com |

| Methyl 3-methylthiobenzoate | Sodium hydroxide (B78521) | This compound | 97% | chemicalbook.com |

Application in the Synthesis of Dyes

Benzoic acid and its derivatives are foundational molecules in the synthesis of various classes of dyes, including azo dyes. sphinxsai.com The general synthetic route involves the diazotization of an aminobenzoic acid derivative followed by coupling with a suitable aromatic compound. While the core structure of benzoic acid is utilized in the dye industry, specific examples detailing the use of this compound in the synthesis of dyes are not prominent in the scientific literature. The presence of the methylthio group could potentially be used to modulate the color and fastness properties of a dye, but dedicated research on this application is not widely reported.

Environmental Fate and Degradation Pathways of 3 Methylthio Benzoic Acid

Photochemical Degradation in Aquatic Systems

The presence of a chromophore (the benzoic acid group) and a photo-oxidizable moiety (the methylthio group) makes 3-(Methylthio)benzoic acid susceptible to photochemical degradation in sunlit surface waters. Research has identified both direct and indirect photolysis as significant transformation routes. ethz.ch

Direct photolysis occurs when a chemical absorbs solar radiation and undergoes transformation as a result. For a compound to be susceptible to direct photolysis in the environment, it must absorb light at wavelengths greater than 290 nm, which is the threshold for sunlight reaching the Earth's surface. nih.gov this compound, as an aromatic compound, absorbs light in this region, initiating its degradation.

The primary mechanism in the direct photolysis of organosulfur compounds often involves the cleavage of the carbon-sulfur (C–S) bond. nih.gov This can occur through two main pathways:

Homolytic Cleavage : The C–S bond breaks symmetrically, forming two radical species. In the case of this compound, this would lead to a benzoyl radical and a methylthio radical. These highly reactive intermediates then undergo further reactions with surrounding molecules, such as water and oxygen.

Heterolytic Cleavage : The C–S bond breaks asymmetrically, leading to the formation of ionic intermediates. nih.gov For instance, this could result in a benzyl carbonium ion, which would then react further. nih.gov

These cleavage events initiate a cascade of reactions, ultimately leading to the breakdown of the original molecule.

Indirect photolysis involves the degradation of a compound by reactive oxygen species (ROS) that are generated by other light-absorbing substances in the water, known as photosensitizers. nih.gov This process is particularly important in natural waters that are rich in dissolved organic matter (DOM) and nitrate (B79036) ions. ethz.chnih.gov

Key reactive species involved in the indirect photolysis of this compound include:

Singlet Oxygen (¹O₂) : Formed from the transfer of energy from the excited triplet state of photosensitizers (like humic acids in DOM) to ground-state oxygen.

Hydroxyl Radicals (•OH) : Highly reactive and non-selective oxidants generated from sources like the photolysis of nitrate.

Triplet Excited States of DOM (³DOM)*: These can directly react with the substrate, initiating degradation. ethz.ch

Studies on methionine and this compound have confirmed that both direct and indirect photolysis are viable pathways for their degradation in aquatic environments. ethz.ch The presence of photosensitizers can significantly accelerate the degradation rate compared to direct photolysis alone. nih.gov

A significant finding in the study of the photodegradation of methyl thioethers like this compound is the formation of Methanesulfonic Acid (MSA) as a major, stable sulfur-containing end product. ethz.ch This discovery identified a previously unrecognized aqueous-phase route for MSA formation, which was primarily thought to originate from the atmospheric oxidation of dimethylsulfide. ethz.ch The photochemical degradation of this compound, whether through direct or indirect pathways, consistently yields MSA. ethz.chchemrxiv.org

The transformation of the methylthio group (-S-CH₃) into MSA (CH₃SO₃H) indicates a complete oxidation of the sulfur atom. This process is a key feature of the environmental fate of such compounds in aquatic systems. ethz.ch

Table 1: Key Photodegradation Products of this compound

| Precursor Compound | Degradation Pathway | Major Sulfur-Containing Product |

| This compound | Direct & Indirect Photolysis | Methanesulfonic Acid (MSA) |

| This compound | Direct & Indirect Photolysis | Sulfate |

This table summarizes the primary stable sulfur-containing products resulting from the photochemical breakdown of this compound in aquatic environments as identified in research studies. ethz.ch

The oxidation of the sulfur atom is a critical step in the degradation pathway. The initial thioether group in this compound is oxidized to a sulfoxide (B87167). This sulfoxide derivative is itself photoactive and serves as a key intermediate in the transformation process. ethz.ch The formation of sulfoxides is a common step in the oxidation of thioethers. mdpi.com Research focusing on the direct photolysis of this compound and its corresponding sulfoxide derivative has demonstrated that both can lead to the formation of MSA, confirming the role of the sulfoxide as a central intermediate in the degradation cascade. ethz.ch

Bioremediation and Microbial Metabolism Studies (by analogy to structurally similar compounds)

While specific studies on the microbial biodegradation of this compound are limited, its degradation pathways can be inferred by examining the metabolism of structurally analogous compounds, such as benzoic acid, 3-phenoxy benzoic acid, and other aromatic sulfur compounds. nih.govresearchgate.net

Microbial degradation is a fundamental process for the removal of organic compounds from the environment. mdpi.com Bacteria and fungi possess diverse enzymatic systems capable of breaking down complex aromatic structures. For aromatic acids, the typical microbial degradation strategy involves initial activation of the aromatic ring followed by ring cleavage. researchgate.net

By analogy to benzoic acid and its derivatives, the biodegradation of this compound would likely proceed through the following steps: researchgate.net

Initial Attack on the Aromatic Ring : The process usually begins with hydroxylation of the aromatic ring by monooxygenase or dioxygenase enzymes, leading to the formation of catechol or protocatechuate intermediates.

Ring Cleavage : The dihydroxylated ring is then cleaved. This can occur via two main pathways:

Ortho-cleavage : The bond between the two hydroxyl groups is broken, leading to intermediates that enter the beta-ketoadipate pathway.

Meta-cleavage : The bond adjacent to one of the hydroxyl groups is broken, leading to different intermediates.

Metabolism of the Sulfur Moiety : Concurrently or subsequently, the methylthio group would be metabolized. The C-S bond can be cleaved by specific enzymes, and the sulfur can be assimilated by the microorganism or released as sulfate.

Certain bacteria, such as those from the genus Rhodococcus, are known to be effective in degrading benzothiazoles, which also contain an aromatic ring and a sulfur atom, suggesting that similar microbial strains could potentially metabolize this compound. researchgate.net The general mechanisms for pesticide degradation, which include mineralization and co-metabolism, are also relevant, where microorganisms convert organic molecules into smaller, non-toxic compounds. mdpi.com

Table 2: Potential Microbial Degradation Pathways (by Analogy)

| Structural Analogue | Key Microbial Process | Primary Intermediates | Relevance to this compound |

| Benzoic Acid | Ring hydroxylation and cleavage | Catechol, Protocatechuate | Provides the model for the breakdown of the core benzoic acid structure. researchgate.net |

| 3-Phenoxy Benzoic Acid | Ester hydrolysis, ring cleavage | Phenol, Benzoic acid derivatives | Demonstrates microbial capability to cleave bonds attached to the benzoic acid ring. nih.govmdpi.com |

| Benzothiazoles | Ring hydroxylation, C-S bond cleavage | Dihydroxy-benzothiazole, Catechol | Shows microbial pathways for metabolizing aromatic sulfur heterocycles. researchgate.net |

This table outlines probable microbial degradation mechanisms for this compound based on established pathways for structurally similar compounds.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is an NMR technique used to investigate reaction mechanisms that proceed via radical pair intermediates. The technique observes non-Boltzmann population distributions of nuclear spin states, resulting in enhanced absorption or emission signals in the NMR spectrum of the reaction products. While specific CIDNP studies on 3-(Methylthio)benzoic acid are not documented in the reviewed literature, the principles of the technique can be applied to understand its potential radical chemistry.

Electron spin resonance (ESR), a related technique, has been used to study radical intermediates in the photochemistry of various aromatic carboxylic acids and their derivatives. researchgate.netosti.gov These studies show that the triplet states of these compounds can undergo reactions in the presence of a hydrogen donor, such as 2-propanol, leading to the formation of cyclohexadienyl radicals and one-electron-reduction products. researchgate.netosti.gov The ESR spectra of the resulting radicals are often highly polarized, which is attributed to CIDEP (Chemically Induced Dynamic Electron Polarization), a phenomenon mechanistically related to CIDNP. researchgate.netosti.gov

For this compound, CIDNP could be employed to study reactions such as photochemical decarboxylation or radical-induced modifications of the methylthio group. If a reaction involving this compound proceeds through a radical pair, the resulting products would exhibit polarized ¹H and ¹³C NMR signals. The phase of these signals (emission or enhanced absorption) can be analyzed using Kaptein's rules to deduce information about the magnetic parameters of the radical intermediates and the reaction pathway.

¹⁷O NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of oxygen atoms within a molecule. Although the ¹⁷O isotope has a low natural abundance (0.038%) and a nuclear quadrupole moment, which can lead to broad signals, it is highly sensitive to its local chemical environment, including hydrogen bonding, protonation, and resonance effects. nih.gov

This technique is particularly useful for studying carboxylic acids. For this compound, ¹⁷O NMR could be a valuable tool for investigating reaction mechanisms involving the carboxyl group. By using isotopically enriched this compound, one could monitor processes such as:

Esterification: Tracking the conversion of the carboxylic acid to an ester would show a distinct change in the chemical shift of the involved oxygen atoms.

Anhydride (B1165640) Formation: The formation of an anhydride would result in new ¹⁷O signals corresponding to the anhydride oxygens.

Protonation Equilibria: Changes in pH would alter the protonation state of the carboxyl group, which could be observed as a shift in the ¹⁷O resonance.

While specific ¹⁷O NMR studies on this compound were not found, data for analogous compounds like 3-Methoxybenzoic acid are available, demonstrating the utility of this method for probing the oxygen environment in substituted benzoic acids. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are fundamental for identifying functional groups and confirming molecular structure. epequip.com

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups. epequip.comdocbrown.info

For this compound, the FT-IR spectrum is expected to show several key absorption bands characteristic of its structure. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the spectrum, particularly the O-H stretching region. libretexts.orgoregonstate.edupressbooks.pub The expected vibrational frequencies, based on data from benzoic acid and its substituted derivatives like 4-(methylthio)benzoic acid and p-chlorobenzoic acid, are summarized below. researchgate.netnih.govresearchgate.netnih.govnih.govznaturforsch.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O–H Stretch (dimer) | 3300–2500 | Strong, Very Broad | Characteristic broad "hairy beard" of a carboxylic acid dimer, overlapping C-H stretches. libretexts.orgoregonstate.eduorgchemboulder.com |

| C–H Stretch (Aromatic) | 3100–3000 | Medium to Weak | Aromatic C-H bond stretching. |

| C–H Stretch (Aliphatic, -SCH₃) | 2980–2850 | Medium to Weak | Methyl group C-H bond stretching. |

| C=O Stretch (dimer) | 1710–1680 | Strong, Sharp | Carbonyl stretch, frequency is lowered due to hydrogen bonding in the dimer. pressbooks.puborgchemboulder.com |

| C=C Stretch (Aromatic) | 1610–1580, 1500-1450 | Medium to Strong | Benzene (B151609) ring stretching vibrations. |

| C–O Stretch (coupled with O-H bend) | 1320–1210 | Medium, Broad | Stretching of the C-O single bond in the carboxyl group. orgchemboulder.com |

| O–H Bend (out-of-plane) | 950–910 | Medium, Broad | Out-of-plane bending of the hydroxyl group. orgchemboulder.com |

| C–S Stretch | 750–600 | Weak to Medium | Stretch of the carbon-sulfur bond in the methylthio group. |

This table is generated based on typical values for the functional groups present and data from analogous compounds.

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational frequencies. epequip.com FT-Raman is particularly sensitive to non-polar, symmetric bonds, making it excellent for observing the vibrations of the aromatic ring and the C-S bond.

The FT-Raman spectrum of this compound would provide confirmatory data for the functional groups identified by FT-IR. Based on studies of similar molecules like 4-butyl benzoic acid and 2-amino-5-bromobenzoic acid, the following Raman shifts are expected. nih.govnih.govijtsrd.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C–H Stretch (Aromatic) | 3100–3050 | Strong | Aromatic C-H vibrations are often strong in Raman spectra. |

| C–H Stretch (Aliphatic, -SCH₃) | 2980–2850 | Medium | Methyl group C-H vibrations. |

| C=O Stretch | 1680–1650 | Medium to Strong | The carbonyl stretch is also visible in the Raman spectrum. ijtsrd.com |

| C=C Stretch (Aromatic Ring) | 1610–1580 | Very Strong | The symmetric ring breathing mode is typically one of the strongest bands in the Raman spectrum of aromatic compounds. |

| C–S Stretch | 750–600 | Strong | The carbon-sulfur bond often gives a stronger signal in Raman than in IR. |

| Ring Bending/Deformation | 1000, 800, 650 | Medium to Strong | Various in-plane and out-of-plane bending modes of the substituted benzene ring. |

This table is generated based on typical values for the functional groups present and data from analogous compounds.

Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques are essential for separating components of a mixture, while mass spectrometry provides information about the mass and structure of the separated components.

Chromatography: For the analysis of this compound, several chromatographic methods are applicable. High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of substituted benzoic acids. nih.gov A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified water/acetonitrile or water/methanol (B129727) gradient. The acidic modifier (e.g., formic acid) ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape.

Gas Chromatography (GC) can also be used, but it generally requires derivatization of the polar carboxylic acid group to increase its volatility. nih.govresearchgate.netjournalijar.com The acid is often converted to a more volatile ester (e.g., a methyl ester) or a silyl derivative (e.g., a trimethylsilyl ester) before injection. nih.gov

Mass Spectrometry: Mass Spectrometry (MS) is a powerful detection technique when coupled with chromatography (LC-MS or GC-MS). It ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z). For this compound (molar mass: 168.21 g/mol ), a high-resolution mass spectrometer can confirm the elemental composition.

Computational Chemistry and Theoretical Investigations of 3 Methylthio Benzoic Acid

Mechanistic Insights from Theoretical Models

Computational chemistry offers powerful methodologies for the prediction of reaction mechanisms and the elucidation of complex reaction pathways that may be difficult to probe experimentally. For 3-(Methylthio)benzoic acid, theoretical models can be employed to investigate a variety of potential transformations, including oxidation, reduction, and reactions involving the carboxyl or methylthio groups. Heuristically aided quantum chemistry approaches have been developed to explore potential energy surfaces and identify feasible reaction pathways for a range of organic reactions researchgate.net. These methods could, in principle, be applied to this compound to predict the most likely products under specific reaction conditions.

The prediction of site- and regioselectivity is a key aspect of understanding reaction mechanisms. Computational tools, including machine learning models trained on quantum chemical data, are increasingly used to predict the outcomes of organic reactions with high accuracy rsc.org. For this compound, such models could predict whether a reaction is more likely to occur at the carboxylic acid group, the methylthio group, or the aromatic ring, and at which specific position.

For instance, in the context of enzymatic reactions, molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the interaction of this compound with a biological macromolecule and to elucidate the reaction mechanism at the active site. Studies on enzymes like Loganic Acid Methyltransferase, which methylates a carboxylic acid, have successfully used these approaches to determine reaction barriers and characterize transition states for similar substrates mdpi.com. This demonstrates the potential for computational methods to predict the metabolic fate of this compound in biological systems.

The fate of this compound in the environment is of interest, and computational models can simulate its photodegradation pathways. Theoretical modeling of the photocatalytic degradation of aromatic pollutants, including benzoic acid, has been performed to predict primary intermediates and product distributions researchgate.net. These studies often involve geometry optimizations of reactants, radical intermediates, and transition states using methods like DFT. For this compound, such simulations could predict the initial steps of photodegradation, which would likely involve the generation of radical species upon irradiation.

The presence of the methylthio group is expected to influence the photochemical behavior of the benzoic acid scaffold. A study on the photochemical α-cleavage of a benzoin derivative containing a methylthio group revealed that this substituent led to higher molar absorptivity and a red-shifted absorption compared to the parent benzoin molecule mdpi.com. This suggests that the methylthio group in this compound could enhance its absorption of solar radiation, potentially leading to a higher rate of photodegradation.

Computational simulations of photodegradation would likely explore several possible reaction channels. These could include the oxidation of the sulfur atom, cleavage of the methyl-sulfur or sulfur-aryl bond, or reactions involving the carboxylic acid group and the aromatic ring, such as hydroxylation, similar to what is observed for benzoic acid mdpi.com. Time-resolved spectroscopy combined with computational chemistry has proven to be a powerful approach for unraveling the complex reaction mechanisms of photochemical reactions, as demonstrated in the study of 3',5'-dimethoxybenzoin, where transient radical species were identified and their dynamics were elucidated mdpi.comresearchgate.net. A similar combined experimental and theoretical approach would be invaluable for understanding the photodegradation of this compound.

Table 2: Computationally Explored Aspects of Related Compounds

| Compound/Class | Computational Method | Investigated Process | Key Finding |

| (Carboxyalkyl)thiopropionic acids | Density Functional Theory | Radical Structure | Sulfuranyl radicals are three-electron σ*-radicals. researchgate.net |

| Benzoic Acid | Semi-empirical and DFT | Photocatalytic Degradation | Modeling of intermediates and reaction pathways. researchgate.net |

| Benzoin derivative with methylthio group | Time-Resolved Spectroscopy and DFT | Photochemical Cleavage | Methylthio group enhances light absorption. mdpi.com |

| Loganic Acid | Molecular Dynamics and Quantum Mechanics | Enzymatic Methylation | Elucidation of reaction barriers and transition states. mdpi.com |

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for 3-(methylthio)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a viable approach for synthesizing substituted benzoic acid derivatives. For example, 3-iodobenzoic acid can react with arylboronic acids in the presence of PdCl₂ and NaOH to form biaryl benzoic acids . While this method is demonstrated for 3-phenylbenzoic acid, adapting it for this compound would require substituting the boronic acid with a methylthio-containing precursor. Key factors include catalyst loading (e.g., 1-5 mol% Pd), solvent choice (e.g., DMF or THF), and temperature (60-100°C). Yield optimization often involves iterative adjustments to these parameters.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and methylthio group integration.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% ideal for research-grade material).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 183.2 for C₈H₈O₂S) .

Q. What computational tools predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. For this compound, the methylthio group’s electron-donating nature lowers LUMO energy at the ortho and para positions, favoring electrophilic substitution .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its solid-state reactivity?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions. For the analogous 4-(methylthio)benzoic acid, hydrogen bonding between carboxylic acid groups forms dimers, while methylthio groups engage in weak S···π interactions. These packing arrangements affect dissolution kinetics and thermal stability (e.g., melting points differ by ~20°C between ortho and para isomers) .

Q. What are the photochemical degradation pathways of this compound in aquatic environments?

- Methodological Answer : Under UV irradiation (λ = 254–365 nm), this compound undergoes S–C bond cleavage, producing methanesulfonic acid (MSA) and sulfate. Quantum yield studies show pH-dependent behavior: acidic conditions favor MSA formation (Φ = 0.12), while alkaline media promote sulfate (Φ = 0.08). LC-MS/MS tracks intermediates like sulfenic and sulfinic acids .

Q. Can this compound act as a precursor for bioactive molecules?

- Methodological Answer : The methylthio group serves as a latent thiol for click chemistry. For example, oxidation with H₂O₂ generates a sulfonyl group, enabling conjugation with biomolecules. In antimicrobial assays, sulfonamide derivatives of this compound exhibit MIC values of 8–16 µg/mL against S. aureus and E. coli .

Q. How do steric and electronic effects of the methylthio group impact regioselectivity in cross-coupling reactions?

- Methodological Answer : The methylthio group’s steric bulk directs coupling to less hindered positions. In Pd-catalyzed reactions, meta-substituted benzoic acids show 70–80% selectivity for para-coupled products. Hammett σ⁺ values (-0.05 for SCH₃) indicate mild electron donation, accelerating oxidative addition in Pd(0)/Pd(II) cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.